molecular formula C6H6S<br>C6H5SH<br>C6H6S B1682325 Thiophenol CAS No. 108-98-5

Thiophenol

Cat. No. B1682325
CAS RN: 108-98-5
M. Wt: 110.18 g/mol
InChI Key: RMVRSNDYEFQCLF-UHFFFAOYSA-N
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Patent
US05157118

Procedure details

One mole of phenothiazine is placed in a one liter, round bottom flask with 300 ml of toluene. The reaction is maintained under a nitrogen blanket. To the mixture of the phenothiazine and toluene is added 0.05 mole of sulfuric acid as a catalyst. The mixture is then heated to reflux temperature and 1.1 moles of phenylthioethanol is added dropwise over a period of approximately 90 minutes. The phenylthiothethanol is obtained from the reaction of thiophenol and ethylene oxide with a basic catalyst. Water is continuously removed as it is formed in the reaction process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
phenylthioethanol
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2NC3C(=CC=CC=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C1(S[CH:22]([OH:24])[CH3:23])C=CC=CC=1>S(=O)(=O)(O)O.C1(C)C=CC=CC=1>[C:5]1([SH:6])[CH:14]=[CH:1][CH:2]=[CH:3][CH:4]=1.[CH2:22]1[O:24][CH2:23]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
phenylthioethanol
Quantity
1.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC(C)O
Step Four
Name
Quantity
0.05 mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained under a nitrogen blanket
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
ADDITION
Type
ADDITION
Details
is added dropwise over a period of approximately 90 minutes
Duration
90 min

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)S
Name
Type
product
Smiles
C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.